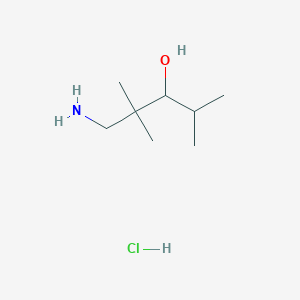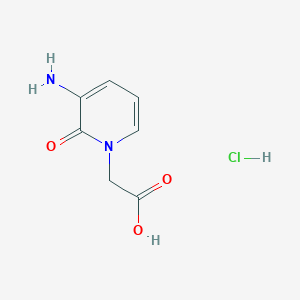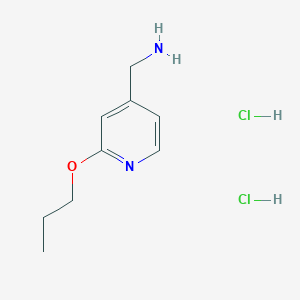
9-(4'-Bromo-4-biphenylyl)-9H-carbazole
Descripción general
Descripción
9-(4'-Bromo-4-biphenylyl)-9H-carbazole (BBBC) is an organic compound that has been widely studied for its various applications. BBBC is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic organic compound. It has a wide range of applications in various fields, including chemistry, biochemistry, and pharmacology. BBBC is a versatile compound that can be used for a variety of purposes, such as organic synthesis, drug discovery, and material science.
Aplicaciones Científicas De Investigación
Syntheses and Properties
9-(4'-Bromo-4-biphenylyl)-9H-carbazole and its derivatives have been a focus of research due to their interesting properties. For example, Tang et al. (2021) synthesized two biphenyl carbazole-based derivatives, which showed high thermal stabilities and unique luminescence characteristics. These compounds exhibited strong C-H...π stacking interactions among aromatic rings and varied in crystallization, impacting their thermal and optical properties (Tang et al., 2021).
Crystal Structures
The crystal structures of several derivatives of 9-(4'-Bromo-4-biphenylyl)-9H-carbazole have been determined, highlighting their molecular geometry and intermolecular interactions. Kubicki et al. (2007) examined three such derivatives, focusing on van der Waals forces and weak C-H...X interactions in their crystal packing. They found significant twist angles between the carbazole and benzene planes, affecting the molecules' structural properties (Kubicki et al., 2007).
Bacterial Biotransformation
The ability of bacteria to transform 9H-carbazole and its derivatives has been explored for pharmacological applications. Waldau et al. (2009) showed that certain bacterial strains could convert 9H-carbazole into various hydroxylated metabolites, suggesting potential pathways for derivative synthesis (Waldau et al., 2009).
Synthesis Techniques
Efficient synthesis methods for bromocarbazoles, including 9-(4'-Bromo-4-biphenylyl)-9H-carbazole, have been developed. Ponce et al. (2006) reported on the preparation and characterization of various bromo derivatives of carbazoles, providing insights into their reactivity and photophysical properties (Ponce et al., 2006).
Electrochemical Applications
Research has also been conducted on the electrochemical applications of carbazole derivatives. Zhang et al. (2019) synthesized polymers based on (N-phenyl)carbazole with notable coloration efficiency and stability, demonstrating potential in electrochromic materials (Zhang et al., 2019).
Antimicrobial Activities
The antimicrobial properties of 9H-carbazole derivatives have been studied. Salih et al. (2016) prepared new heterocyclic derivatives of 9H-carbazole and evaluated their antimicrobial effectiveness, suggesting the potential of these compounds in medical applications (Salih et al., 2016).
Optoelectronic Properties
The optoelectronic properties of carbazole derivatives have been a subject of interest. Guan et al. (2006) synthesized oxadiazole substituted carbazole derivatives and investigated their characteristics for use in organic light-emitting diodes (OLEDs), highlighting their potential in electronic devices (Guan et al., 2006).
Propiedades
IUPAC Name |
9-[4-(4-bromophenyl)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGENPBMBOLTWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4'-Bromo-4-biphenylyl)-9H-carbazole | |
CAS RN |
212385-73-4 | |
| Record name | 9-(4'-Bromo-4-biphenylyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

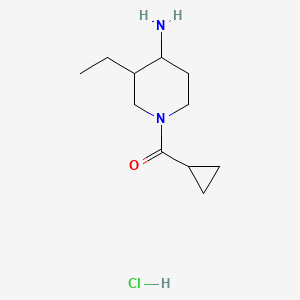

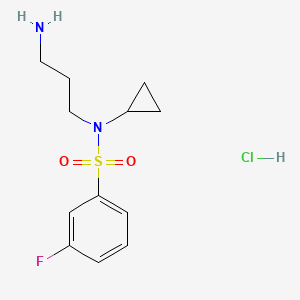
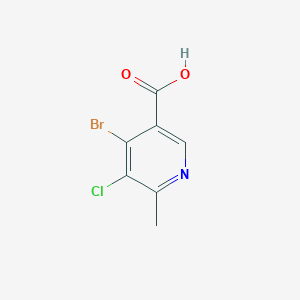

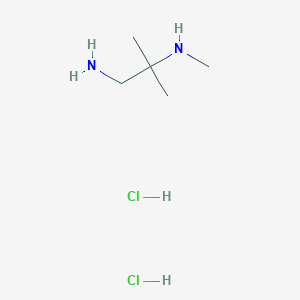

![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)
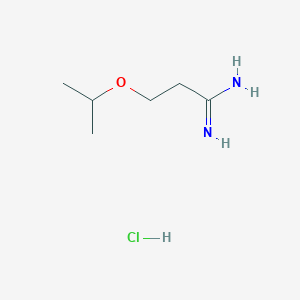
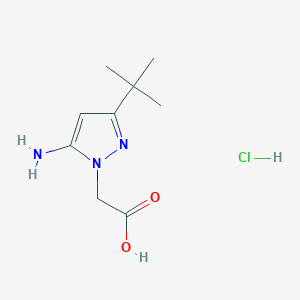
![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B1376593.png)
